N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-10-9-11(15)3-8-14(10)16-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEUKQXRNCGHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-bromo-2-methylaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.
Major Products Formed
Substitution Reactions: Products such as N-(4-azido-2-methylphenyl)-4-methoxybenzenesulfonamide.
Oxidation Reactions: Products such as N-(4-bromo-2-carboxyphenyl)-4-methoxybenzenesulfonamide.
Reduction Reactions: Products such as N-(4-amino-2-methylphenyl)-4-methoxybenzenesulfonamide.
Scientific Research Applications
Chemistry
N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide serves as a crucial building block in organic synthesis. Its structure allows for various chemical modifications and serves as a reagent in reactions such as:
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, enabling the introduction of different functional groups.
- Coupling Reactions : It can participate in coupling reactions to form more complex molecules.
Biological Applications
The compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research:
- Antimicrobial Activity : Research indicates that sulfonamides exhibit antibacterial properties. This compound has shown effectiveness against various bacterial strains due to its ability to inhibit bacterial folate synthesis pathways.
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit microtubule dynamics by binding to tubulin, which is critical for cancer cell proliferation. In vitro studies have demonstrated significant antiproliferative activity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells.
Medicinal Chemistry
The compound is being investigated for potential therapeutic effects:
- Lead Compound in Drug Discovery : Its unique structure makes it a candidate for developing new drugs targeting specific diseases. The presence of the methoxy group enhances its solubility and bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro tests have shown that this compound exhibits IC50 values indicating potent cytotoxicity against cancer cell lines .
- Binding Affinity Studies : Molecular docking studies revealed effective binding to tubulin, highlighting its potential as an anticancer agent targeting microtubule dynamics .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula C₁₄H₁₃BrNO₃S.
Key Observations:
- Substituent Position : Para-substituted bromine (as in the target compound) may enhance steric bulk and electron-withdrawing effects compared to ortho-bromo derivatives (e.g., ), influencing reactivity and binding affinity .
- Methoxy vs.
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data of Selected Sulfonamides
- Impact of Halogen Substitution : Bromine’s larger atomic radius compared to chlorine () may alter packing efficiency and melting points, though direct data for the target compound are lacking.
Biological Activity
N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a bromine atom and a methoxy group, which contribute to its biological activity through various interactions with cellular targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes crucial for cellular processes. It binds to active or allosteric sites on target enzymes, disrupting their normal function.
- Microtubule Dynamics : Similar to other sulfonamide compounds, it has been shown to interfere with microtubule polymerization, which is vital for cell division. This mechanism is particularly relevant in cancer therapy, where inhibiting microtubule dynamics can lead to cell cycle arrest and apoptosis in tumor cells .
Biological Activities
This compound exhibits several biological activities:
- Antitumor Activity : Studies have demonstrated that this compound displays cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The compound showed sub-micromolar cytotoxicity in these assays, indicating potent antitumor properties .
- Inhibition of Tumor Cell Proliferation : The compound has been observed to cause G2/M phase arrest in the cell cycle, leading to increased apoptotic cell death. This effect is attributed to its ability to disrupt microtubule formation .
- Potential Antibacterial Properties : Although primarily studied for its anticancer effects, compounds with sulfonamide groups are often associated with antibacterial activities. The structural similarities with known antibacterial agents suggest potential applications in treating bacterial infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The most potent derivatives were found to inhibit tubulin polymerization effectively, leading to cellular apoptosis .
- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to the colchicine site on tubulin, suggesting a mechanism for its antiproliferative effects. Molecular docking simulations revealed favorable binding affinities, supporting its potential as a lead compound for drug development .
- Comparative Analysis : In comparison with other sulfonamides, this compound exhibited unique properties due to the presence of bromine and methoxy substituents. These modifications were shown to enhance its biological activity compared to less substituted analogs .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide, and how can purity be maximized?
- Methodology :
- Step 1 : Sulfonylation of 4-methoxybenzenesulfonyl chloride with 4-bromo-2-methylaniline in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (typically 65-80%) requires strict control of moisture and temperature (<25°C) .
- Characterization : Confirm structure using -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The 4-bromo group acts as a leaving group in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions. For example:
- Suzuki Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh)/KCO in THF/HO (80°C, 12h) to form biaryl derivatives .
- Limitations : Steric hindrance from the 2-methyl group may reduce reaction efficiency, requiring ligand optimization (e.g., XPhos) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Key Techniques :
- NMR : -NMR (δ 7.5–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and -NMR (δ 162 ppm for sulfonamide carbonyl) .
- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide functionality .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL-2018/3 (Mo-Kα radiation, 100K) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Approach :
- Compare experimental X-ray structures (e.g., CCDC deposition numbers from Acta Crystallographica) with DFT-optimized geometries (B3LYP/6-311++G**). Discrepancies in dihedral angles (e.g., methoxy group orientation) may arise from crystal packing forces vs. gas-phase calculations .
- Software Tools : SHELXTL for refinement; Mercury for visualization of π-π stacking or halogen bonding (Br···O interactions) .
Q. What structure-activity relationships (SAR) govern its potential as a kinase inhibitor?
- SAR Analysis :
- Key Moieties : The sulfonamide group mimics ATP-binding pocket residues, while the 4-bromo-2-methylphenyl group enhances hydrophobic interactions.
- Biological Testing : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Compare IC values with analogs lacking the methoxy group .
- Table :
| Modification | IC (nM) | Selectivity (EGFR/VEGFR2) |
|---|---|---|
| Parent compound | 120 ± 15 | 1:8 |
| -OCH removal | 450 ± 30 | 1:12 |
| Br → Cl substitution | 95 ± 10 | 1:5 |
Q. How do solvent effects and pH impact its stability during biological assays?
- Experimental Design :
- Stability Study : Incubate compound in PBS (pH 7.4), DMEM (pH 8.0), and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via LC-MS.
- Findings : Degradation <5% in PBS/DMEM, but ~30% in acidic conditions due to sulfonamide hydrolysis. Use freshly prepared solutions for in vitro assays .
Q. What computational methods predict its ADME/Tox profile for drug development?
- Methodology :
- ADME Prediction : SwissADME for logP (calculated: 3.2), BBB permeability (low), and CYP450 inhibition (CYP2C9 substrate).
- Toxicity : ProTox-II predicts hepatotoxicity (Probability: 72%) linked to sulfonamide moiety .
Data Contradiction Analysis
Q. Why do reported yields vary in nucleophilic substitution reactions involving this compound?
- Root Cause :
- Steric Effects : The 2-methyl group hinders nucleophilic attack at the para position, reducing yields in SNAr reactions (e.g., with morpholine).
- Mitigation : Use polar aprotic solvents (DMF) and elevated temperatures (100°C) to improve reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
